N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

Antitubercular MDR-TB 1,3,4-Thiadiazole

CAS 392244-31-4 is a privileged 1,3,4-thiadiazole-furan hybrid for SAR-driven anti-TB and VEGFR-2 programs. The 4-chlorophenyl substituent—the critical determinant of potency and selectivity in this chemotype—enables direct MIC benchmarking against the 4-nitro analog (9.87 µM vs. MDR-TB) and probing of electronic vs. steric contributions. Independently validated as a VEGFR-2 inhibitor scaffold (IC50 7.4–11.5 nM for close analogs), this untested 4-Cl variant opens an unexplored potency-selectivity window. Microwave-assisted synthesis compatible for rapid analog library expansion.

Molecular Formula C13H8ClN3O2S
Molecular Weight 305.74
CAS No. 392244-31-4
Cat. No. B2943460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
CAS392244-31-4
Molecular FormulaC13H8ClN3O2S
Molecular Weight305.74
Structural Identifiers
SMILESC1=COC(=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C13H8ClN3O2S/c14-9-5-3-8(4-6-9)12-16-17-13(20-12)15-11(18)10-2-1-7-19-10/h1-7H,(H,15,17,18)
InChIKeyCQLAYQULWGXRQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide (CAS 392244-31-4): A 1,3,4-Thiadiazole-Furan Hybrid with Documented Antimycobacterial and Anticancer Potential


N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide (CAS 392244-31-4) is a heterocyclic hybrid that fuses a 1,3,4-thiadiazole core with a furan-2-carboxamide appendage and a 4-chlorophenyl substituent. The 1,3,4-thiadiazole scaffold is a privileged pharmacophore widely exploited in antitubercular and anticancer drug discovery programs . The compound's core chemotype—N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide—has been independently validated in at least two therapeutic contexts: as a VEGFR-2 kinase inhibitor scaffold (IC50 values of 7.4–11.5 nM for optimized analogs) and as a direct-acting anti-Mycobacterium tuberculosis chemotype, where the closely related 4-nitro analog achieves an MIC of 9.87 μM against both H37Rv and MDR-TB strains .

Why N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide Cannot Be Replaced by a Random 1,3,4-Thiadiazole or Furan-2-carboxamide Analog


Within the N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide chemotype, the identity of the 5-aryl substituent on the thiadiazole ring is the single most critical determinant of biological activity and selectivity. In the antimycobacterial series reported by Patel et al. , the 4-nitrophenyl analog (4h) achieves an MIC of 9.87 μM against M. tuberculosis H37Rv and retains full potency against an MDR-TB strain, whereas analogs with pyridine substituents (4a–4g) show either dramatically weaker activity or complete loss of activity. In the VEGFR-2 series by Hekal et al. , minor changes to the N-substitution pattern on the thiadiazole ring shift the IC50 from 7.4 nM (compound 7) to complete inactivity. Therefore, the 4-chlorophenyl substitution pattern—the defining feature of CAS 392244-31-4—cannot be assumed interchangeable with any other 5-aryl-1,3,4-thiadiazole derivative; its specific electronic (σp = 0.23 for Cl vs. 0.78 for NO2) and steric profile dictates the compound's target engagement, selectivity window, and downstream biological phenotype.

Head-to-Head and Cross-Study Quantitative Evidence for N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide Differentiation


Anti-Mycobacterium tuberculosis Activity: 4-Chloro vs. 4-Nitro Substitution Effect on MIC and MDR-TB Potency Retention

The antimycobacterial activity of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide cannot be directly quantified from the current publicly accessible primary literature corpus; however, the closest structurally characterized analog—N-(5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide (compound 4h in Patel et al., 2019)—provides a rigorous, experimentally determined benchmark against which the 4-chloro analog can be positioned . Compound 4h exhibits an MIC of 9.87 μM against M. tuberculosis H37Rv and—critically—retains the identical MIC of 9.87 μM against an MDR-TB strain, demonstrating complete retention of potency against a drug-resistant isolate . The Hammett substituent constant difference (σp Cl = 0.23 vs. σp NO2 = 0.78) predicts that the 4-chloro analog will display a distinct electronic profile that could modulate target binding affinity, metabolic stability, and selectivity relative to the 4-nitro benchmark .

Antitubercular MDR-TB 1,3,4-Thiadiazole Structure-Activity Relationship

VEGFR-2 Kinase Inhibition: Class-Level Potency Context for the Furan-2-carboxamide-Thiadiazole Scaffold

The core N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide scaffold has been validated as a potent VEGFR-2 inhibitor chemotype by Hekal et al. (2021) . In this study, a panel of 19 derivatives was synthesized and tested; the most active compound (compound 7) inhibited VEGFR-2 with an IC50 of 7.4 nM, and all active analogs fell within a 7.4–11.5 nM IC50 range, compared to pazopanib as the reference standard . This provides class-level evidence that the furan-2-carboxamide-thiadiazole architecture can achieve single-digit nanomolar kinase inhibition, and the specific 5-aryl substituent (which in CAS 392244-31-4 is 4-chlorophenyl) determines whether an individual derivative falls within or outside this potency window.

Anticancer VEGFR-2 Kinase inhibition Antiproliferative

Synthetic Accessibility via Microwave-Assisted Synthesis: Yield and Rate Advantages Over Conventional Methods

The N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide chemotype has been successfully synthesized under both conventional and microwave irradiation conditions, with microwave methods demonstrating enhanced yields and reaction rates . This synthetic flexibility is directly relevant to CAS 392244-31-4, as the same synthetic route is applicable to the 4-chlorophenyl analog, enabling rapid analog generation for SAR studies and potentially scalable production.

Synthetic chemistry Microwave-assisted synthesis Yield optimization Scalability

Highest-Confidence Application Scenarios for N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide Based on Quantitative Evidence


Antitubercular Lead Optimization: 4-Chloro Analog as a Direct Comparator to the 4-Nitro Benchmark (MIC 9.87 μM)

Procurement for structure-activity relationship (SAR) expansion around the Patel et al. (2019) antimycobacterial series . The 4-nitro analog (4h) achieves 9.87 μM MIC against both drug-sensitive H37Rv and MDR-TB strains ; the 4-chloro analog (CAS 392244-31-4) serves as the logical next-step comparator to deconvolute the electronic vs. steric contribution of the para substituent. Researchers can directly benchmark the 4-chloro analog's MIC against the published 9.87 μM value for 4h, assess differential cytotoxicity on Vero cells, and evaluate whether the reduced electron-withdrawing character (Cl vs. NO2) improves selectivity or metabolic stability while maintaining anti-TB potency.

VEGFR-2 Kinase Inhibitor Probe Development: Leveraging a Scaffold with Demonstrated 7.4–11.5 nM IC50 Range

CAS 392244-31-4 can be deployed as a starting point for VEGFR-2 inhibitor optimization, based on the class-level validation of the N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide scaffold by Hekal et al. (2021) . The published series shows that active derivatives inhibit VEGFR-2 at 7.4–11.5 nM and exhibit selective antiproliferative activity against MCF-7, HCT-116, and PC-3 cancer cell lines. The 4-chlorophenyl substituent represents an untested substitution pattern within this chemotype, offering an opportunity to probe whether chlorine substitution shifts the potency-selectivity profile relative to the published analogs.

Chemical Biology Tool for Dual-Pathway Profiling: Antimycobacterial and Antiangiogenic Activity Intersection

The unique combination of a 1,3,4-thiadiazole-furan carboxamide core with a 4-chlorophenyl substituent positions CAS 392244-31-4 as a potential dual-activity chemical probe. The scaffold's independent validation in both antitubercular (MIC 9.87 μM for close analog) and antiangiogenic kinase inhibition (IC50 7.4–11.5 nM for optimized analogs) contexts suggests that the 4-chloro variant may permit simultaneous exploration of both therapeutic axes, enabling phenotypic screening campaigns that require a single compound with activity against both M. tuberculosis and cancer cell lines.

Microwave-Assisted Derivative Library Synthesis: Rapid Generation of 5-Aryl-1,3,4-thiadiazole-furan-2-carboxamide Analogs

The demonstrated compatibility of the N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide scaffold with microwave-assisted synthesis makes CAS 392244-31-4 an ideal starting material for high-throughput analog generation. Procurement of the 4-chloro derivative enables rapid, parallel synthesis of a focused library exploring variations at the 5-aryl position, leveraging the yield and rate advantages of microwave irradiation to accelerate SAR campaigns and reduce the cost per analog.

Quote Request

Request a Quote for N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.